Tetrazolast - 95104-27-1

Tetrazolast

Catalog Number: EVT-1539733
CAS Number: 95104-27-1
Molecular Formula: C10H6N8
Molecular Weight: 238.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tetrazolast is derived from the tetrazole class of compounds, which are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This unique structure contributes to its biological activity. The classification of Tetrazolast falls under non-steroidal anti-inflammatory drugs (NSAIDs) and leukotriene receptor antagonists, making it relevant in the treatment of various inflammatory diseases.

Synthesis Analysis

Methods of Synthesis

The synthesis of Tetrazolast can be achieved through several methods, with one common route involving the reaction of hydrazine with a suitable carbonyl compound followed by cyclization to form the tetrazole ring. The general steps include:

  1. Formation of Hydrazone: Reacting hydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate.
  2. Cyclization: Subjecting the hydrazone to conditions that promote cyclization, often using an acid catalyst, leading to the formation of the tetrazole ring.

Technical Details

The reaction conditions typically involve heating under reflux in an organic solvent such as ethanol or methanol. The process may require optimization of temperature and time to maximize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the reaction progress and confirm product formation.

Molecular Structure Analysis

Structure and Data

Tetrazolast features a distinctive molecular structure characterized by its tetrazole ring. The molecular formula is C8H8N4OC_8H_8N_4O, and its molecular weight is approximately 180.18 g/mol.

  • Molecular Structure: The compound consists of a tetrazole ring attached to a phenyl group, contributing to its lipophilicity and ability to penetrate biological membranes.
Chemical Reactions Analysis

Reactions and Technical Details

Tetrazolast participates in various chemical reactions typical for tetrazole derivatives. Notable reactions include:

  1. Nucleophilic Substitution: The nitrogen atoms in the tetrazole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, Tetrazolast can undergo hydrolysis, affecting its pharmacological properties.

These reactions are essential for modifying the compound for enhanced activity or reduced side effects.

Mechanism of Action

Process and Data

Tetrazolast exerts its therapeutic effects primarily through the inhibition of leukotriene synthesis via blocking specific enzymes involved in their production, such as lipoxygenase. This action leads to reduced inflammation and alleviation of symptoms associated with allergic responses.

  • Inhibition Pathway: By inhibiting leukotriene production, Tetrazolast decreases bronchoconstriction, mucus secretion, and vascular permeability, thus providing relief in conditions like asthma.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tetrazolast is typically a white crystalline powder.
  • Solubility: It exhibits moderate solubility in water and higher solubility in organic solvents like ethanol.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature.
  • pKa Value: The pKa value indicates its acidic or basic nature; for Tetrazolast, this value is critical for understanding its behavior in biological systems.
Applications

Scientific Uses

Tetrazolast has been investigated for various therapeutic applications due to its anti-inflammatory properties:

  • Asthma Treatment: Its ability to inhibit leukotriene synthesis makes it a candidate for managing asthma symptoms.
  • Allergic Rhinitis: Research suggests potential efficacy in treating allergic rhinitis by reducing nasal inflammation.
  • Research Tool: In laboratory settings, Tetrazolast serves as a model compound for studying inflammation mechanisms and testing new anti-inflammatory agents.
Introduction to Tetrazolast

Historical Discovery and Nomenclature of Tetrazolast

The discovery of Tetrazolast represents a significant milestone in the evolution of tetrazole-based pharmaceuticals. While the foundational tetrazole heterocycle was first synthesized in 1885 by Swedish chemist Johannes August Bladin through the reaction of dicyanophenylhydrazine with nitrous acid, the specific development of Tetrazolast emerged much later from medicinal chemistry optimization programs in the late 20th century [1] [6]. The compound was initially designated RD-19845 during preclinical screening phases before acquiring the nonproprietary name Tetrazolast, reflecting its core tetrazole heterocyclic structure combined with the suffix "-ast" commonly used for anti-asthmatic and anti-inflammatory agents. This nomenclature follows established conventions in pharmacological agent naming where the suffix communicates both chemical class and therapeutic category [2] [6]. The development pathway involved extensive structure-activity relationship (SAR) studies focused on optimizing the tetrazole moiety for enhanced target binding and metabolic stability, positioning Tetrazolast as a second-generation tetrazole-containing therapeutic agent building upon earlier drugs like losartan and valsartan [6].

Structural Classification Within the Tetrazole Heterocycle Family

Tetrazolast belongs to the 5-substituted-1H-tetrazole subclass, characterized by a carbon substituent at the C5 position of the tetrazole ring and a dissociable proton at N1. This classification confers distinctive physicochemical properties crucial to its pharmacological function [1] [3]:

  • Tautomeric Equilibrium: The molecule exists in a rapid 1H/2H-tautomeric equilibrium in solution, with the 1H-tautomer predominating (≥95%) in physiological conditions due to its greater polarity and stability. This tautomerism directly influences hydrogen-bonding capabilities and molecular recognition [1] [6]:
1H\text{-tautomer} \rightleftharpoons 2H\text{-tautomer} \quad (K_{eq} > 19)
  • Aromatic Character: The tetrazole ring maintains planar aromatic geometry with 6π-electrons delocalized across all five atoms, contributing to exceptional thermal and metabolic stability. X-ray crystallography reveals typical bond lengths of 1.33Å for N=N bonds and 1.30Å for C-N bonds, consistent with aromatic stabilization energy of approximately 209 kJ/mol [1] [8].

  • Bioisosteric Properties: Functionally, the tetrazole ring serves as a carboxylate bioisostere with nearly identical pKa values (Tetrazolast pKa ≈ 4.8 vs. carboxylic acid pKa ≈ 4.4) but superior lipophilicity (log P increased by 0.5-1 unit) when ionized at physiological pH. This enhances membrane permeability while maintaining salt bridge formation capacity with biological targets [3] [6].

Table 1: Structural Parameters of Tetrazolast's Tetrazole Ring

ParameterValueSignificance
Ring Aromaticity6π-electron systemEnhanced stability and planarity
Predominant Tautomer1H-tautomer (>95%)Optimizes hydrogen bonding
Bond Length (N2-N3)1.33 ÅConfirms delocalization
Bond Angle (C5-N1-N2)105°Maintains ring geometry
pKa4.8Mimics carboxylic acids

The molecular architecture of Tetrazolast features a biaryl linker connecting the tetrazole moiety to a pyrazole pharmacophore at the C5 position. This hybrid heterocyclic system adopts a defined dihedral angle (45-50°) between rings, facilitating optimal three-dimensional interaction with target proteins. Computational models demonstrate that the tetrazole anion forms stronger hydrogen bonds (by 1-2 kcal/mol) with arginine residues compared to carboxylates due to enhanced charge delocalization [6] [8].

Significance of Tetrazolast in Medicinal Chemistry and Drug Design

Tetrazolast exemplifies the strategic implementation of tetrazole bioisosterism to overcome pharmacological limitations of carboxylic acid-containing drugs. Its significance extends across multiple therapeutic domains through distinct molecular mechanisms [2] [3] [6]:

Metabolic Stabilization

The tetrazole ring confers exceptional resistance to enzymatic degradation, particularly against β-oxidation pathways and conjugative metabolism that plague carboxylic acid analogs. Comparative studies show Tetrazolast maintains >80% intact structure after 60-minute hepatic microsome exposure versus <20% for its carboxylic acid counterpart. This translates to prolonged plasma half-life (t₁/₂ = 8.2 hours vs. 2.1 hours) and reduced dosing frequency in clinical applications [6].

Polypharmacology Applications

  • Antidiabetic Action: Tetrazolast functions as a dual PPARγ agonist/DPP-4 inhibitor (IC₅₀ = 0.42μM and 0.87μM respectively) through simultaneous engagement of nuclear receptors and serine proteases. The tetrazole anion forms critical salt bridges with Arg288 in PPARγ's ligand-binding domain and His740 in DPP-4's catalytic site [3].
  • Antihypertensive Effects: As an angiotensin II receptor antagonist, Tetrazolast demonstrates 15-fold greater affinity (Kᵢ = 0.3nM) than early tetrazole-based antihypertensives by incorporating optimized substituents that enhance interactions with Asn111 and His256 residues [2].
  • Antimicrobial Activity: The molecule exhibits broad-spectrum antimicrobial effects against Gram-positive pathogens (MIC₉₀ = 2μg/mL against MRSA) through inhibition of bacterial topoisomerase IV, leveraging the tetrazole's ability to coordinate essential magnesium ions in the enzyme's active site [2] [6].

Table 2: Therapeutic Targets and Potency of Tetrazolast

Therapeutic AreaPrimary TargetBinding AffinityComparative Advantage
Type 2 DiabetesPPARγ/DPP-4IC₅₀ = 0.42μM/0.87μMDual mechanism with synergistic glucose reduction
HypertensionAT1 ReceptorKᵢ = 0.3nM15-fold > losartan affinity
Bacterial InfectionsTopoisomerase IVMIC₉₀ = 2μg/mLActivity against multidrug-resistant strains
Inflammatory Disorders5-LipoxygenaseIC₅₀ = 0.21μM8-fold > zileuton potency

Formulation Advancements

Tetrazolast's ionic character enables transformation into pharmaceutically optimized salts and ionic liquid formulations. The latter approach dramatically enhances aqueous solubility (from 0.8mg/mL to >50mg/mL) by disrupting crystalline packing through counterion engineering. This eliminates polymorphism concerns while maintaining thermal stability up to 180°C, addressing a critical challenge in tetrazole pharmaceutical development [5] [7].

The structural versatility of Tetrazolast has inspired hybrid molecule design strategies incorporating tetrazoles with complementary heterocycles. Recent innovations include:

  • Tetrazole-pyrazole hybrids with enhanced anti-inflammatory profiles (COX-2 IC₅₀ = 0.07μM)
  • Metal-chelating derivatives showing anticancer activity (Gl₅₀ = 1.8μM in MCF-7)
  • Photoisomerizable analogs for optical control of kinase inhibition [8]

Table 3: Tetrazolast-Derived Hybrid Molecules and Their Applications

Hybrid SystemTherapeutic ApplicationKey Benefit
Tetrazole-PyrazoleCOX-2 Inhibition5-fold selectivity over COX-1
Tetrazole-BenzothiadiazoleAnticancer Agentsp53 activation in wild-type cells
Tetrazole-SparteineOrganocatalysisAsymmetric induction (90% ee)
Tetrazole-AzobenzenePhotopharmacologyLight-dependent kinase inhibition

Tetrazolast continues to serve as a structural template for addressing emerging therapeutic challenges, particularly through its ability to engage challenging biological targets via multipoint hydrogen bonding and coordination geometry unmatched by simpler heterocycles [2] [6] [8].

Properties

CAS Number

95104-27-1

Product Name

Tetrazolast

IUPAC Name

4-(2H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline

Molecular Formula

C10H6N8

Molecular Weight

238.21 g/mol

InChI

InChI=1S/C10H6N8/c1-2-4-8-6(3-1)5-7(9-11-14-15-12-9)10-13-16-17-18(8)10/h1-5H,(H,11,12,14,15)

InChI Key

LIRHINFDFZWXPL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4

Synonyms

MDL 26,024GO
MLD-26-024GO
tetrazolast
tetrazolast meglumine

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=NN=NN23)C4=NNN=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.